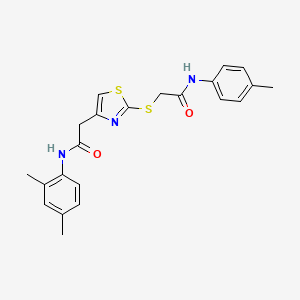

N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S2/c1-14-4-7-17(8-5-14)23-21(27)13-29-22-24-18(12-28-22)11-20(26)25-19-9-6-15(2)10-16(19)3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBFPEIDBPPQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, an acetamide group, and aromatic substituents. Its molecular formula is , with a molecular weight of approximately 412.52 g/mol. The presence of both 2,4-dimethylphenyl and p-tolyl groups contributes to its unique steric and electronic properties, influencing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives similar to this compound. For instance, compounds containing thiazole moieties have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms underlying these effects often involve:

- Inhibition of DNA synthesis : Assessed using MTT assays, indicating reduced proliferation rates in cancer cells.

- Induction of apoptosis : Evaluated through acridine orange/ethidium bromide staining and caspase-3 activation assays, suggesting that these compounds can trigger programmed cell death in tumor cells .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary evaluations suggest that this compound may exhibit activity against various bacterial strains. The specific mechanisms may include:

- Disruption of bacterial cell wall synthesis : This is a common target for many antimicrobial agents.

- Inhibition of key metabolic pathways : Such as those involved in nucleic acid synthesis.

Case Studies and Experimental Data

-

Study on Anticancer Properties :

- Objective : To evaluate the anticancer activity of thiazole derivatives.

- Methodology : Synthesis of various thiazole compounds followed by in vitro testing against A549 and C6 cell lines.

- Results : Compounds with specific substitutions demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis .

-

Antimicrobial Evaluation :

- Objective : To assess the antibacterial efficacy of this compound.

- Methodology : Disk diffusion method against standard bacterial strains.

- Results : Notable inhibition zones were observed, suggesting potential as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors could lead to downstream effects influencing cell survival and proliferation.

Comparative Analysis

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Key Analog 1 : N-(3-Bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide ()

- Structural differences: Substituent: 3-Bromophenyl instead of 2,4-dimethylphenyl.

- Molecular weight : 476.4 g/mol (vs. 452.5 g/mol for the target compound, estimated based on formula).

- Synthesis : Likely involves similar thioether coupling and acetamide formation steps .

Key Analog 2 : 2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide ()

Heterocyclic Core Variations

Triazole-Based Analogs ():

- Example : N-(2,4-Dimethylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide ().

Thiazolidinone Derivatives ():

- Example: N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (). Core: Thiazolidinone fused with quinazolinone. Impact: Dual heterocyclic systems enhance kinase inhibitory activity. Synthesis: Reflux with thiocarbonyl-bis-thioglycolic acid .

ACE2-Targeting Compounds ():

- Example: N-{2-[4-Allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide. Activity: ACE2 inhibition (−5.51 kcal/mol binding energy).

Dengue/West Nile Virus Protease Inhibitors ():

Physicochemical Property Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.